Ethanol, 1-[1-(4-propoxybenzyl)-1H-benzoimidazol-2-yl]-
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Overview
Description
1-[1-(4-Propoxybenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanol is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Propoxybenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanol typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. The propoxybenzyl group can be introduced through a nucleophilic substitution reaction, where the benzimidazole intermediate reacts with 4-propoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques like recrystallization or chromatography, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Propoxybenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The propoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives.
Scientific Research Applications
1-[1-(4-Propoxybenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-Propoxybenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The propoxybenzyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(4-Methoxybenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanol
- 1-[1-(4-Ethoxybenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanol
- 1-[1-(4-Butoxybenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanol
Uniqueness
1-[1-(4-Propoxybenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanol is unique due to the presence of the propoxybenzyl group, which can influence its chemical reactivity and biological activity. This group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[1-[(4-propoxyphenyl)methyl]benzimidazol-2-yl]ethanol |
InChI |
InChI=1S/C19H22N2O2/c1-3-12-23-16-10-8-15(9-11-16)13-21-18-7-5-4-6-17(18)20-19(21)14(2)22/h4-11,14,22H,3,12-13H2,1-2H3 |
InChI Key |
CAUUDWFEMBFHIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)O |
Origin of Product |
United States |
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